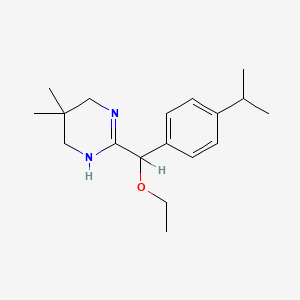
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
The synthesis of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine involves several steps. One common method includes the cyclocondensation of appropriate diketones with arylhydrazine hydrochlorides . The reaction conditions typically involve the use of solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, which acts as a chelating solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Reagents such as trifluoromethane and conditions like high temperature and pressure are often used.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a solvent in the synthesis of substituted pyrazoles and as a ligand in catalytic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of poly(aryl ethers) and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
Comparison with Similar Compounds
3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine can be compared with similar compounds such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Used as a solvent and ligand in various reactions.
Hydramethylnon: Another pyrimidine derivative with applications in pest control.
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene: A structurally similar compound with different applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
33236-08-7 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[ethoxy-(4-propan-2-ylphenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C18H28N2O/c1-6-21-16(17-19-11-18(4,5)12-20-17)15-9-7-14(8-10-15)13(2)3/h7-10,13,16H,6,11-12H2,1-5H3,(H,19,20) |
InChI Key |
CRMJRZLMMIGBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C(C)C)C2=NCC(CN2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


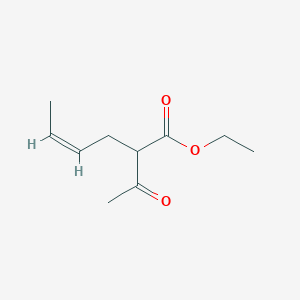

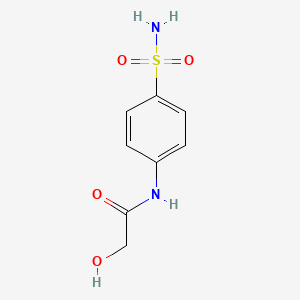
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)
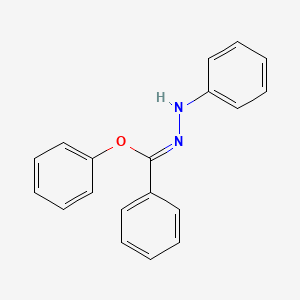
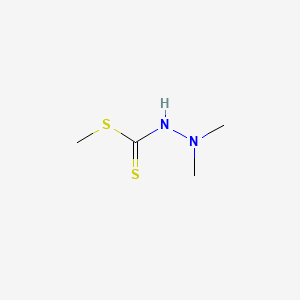
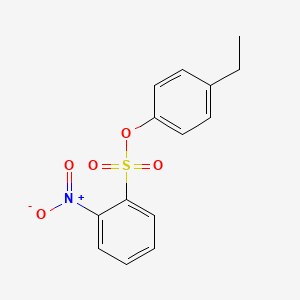
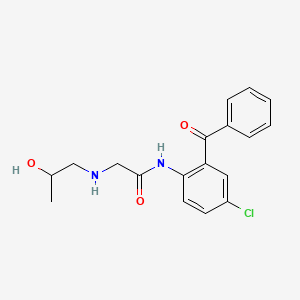
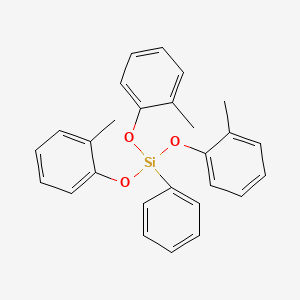
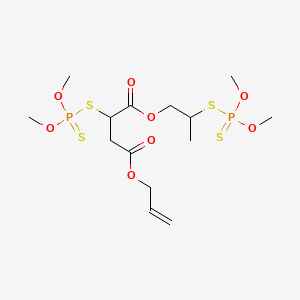
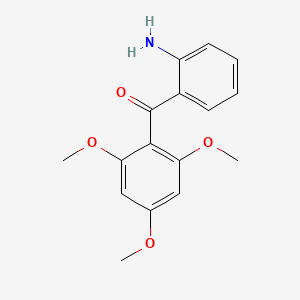
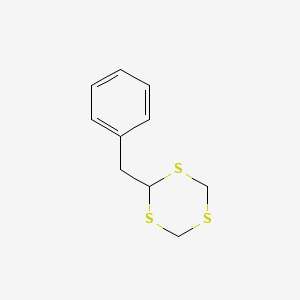
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
